molecular formula C10H11BrClNO B7978072 3-bromo-2-chloro-N-propylbenzamide

3-bromo-2-chloro-N-propylbenzamide

Cat. No.: B7978072
M. Wt: 276.56 g/mol
InChI Key: GWACHRMBOZEIJG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 2nd positions, respectively, and an N-propyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzoic acid.

    Amidation Reaction: The 3-bromo-2-chlorobenzoic acid is reacted with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The resulting this compound is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can occur at the propyl group or the benzene ring, leading to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: Reduced derivatives of the original compound.

    Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-2-chloro-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The N-propyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-propylbenzamide: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    2-Chloro-N-propylbenzamide: Lacks the bromine substituent, leading to different chemical and biological properties.

    3-Bromo-2-chlorobenzamide: Lacks the N-propyl group, which can influence its solubility and pharmacokinetics.

Uniqueness

3-Bromo-2-chloro-N-propylbenzamide is unique due to the presence of both bromine and chlorine substituents on the benzene ring, along with the N-propyl group. This combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-bromo-2-chloro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-2-6-13-10(14)7-4-3-5-8(11)9(7)12/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWACHRMBOZEIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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